2-methyl-5-nitro-1,3-benzoxazole
Overview
Description
2-Methyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the 2-position and a nitro group at the 5-position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction of 2-aminophenol with an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like titanium tetraisopropoxide (TTIP) at elevated temperatures . Another method involves the use of nanocatalysts or metal catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs high-yield synthetic routes using advanced catalytic systems. These methods may include the use of ionic liquid catalysts, metal catalysts, and other eco-friendly techniques to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and titanium tetraisopropoxide (TTIP) as catalysts.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: 2-Methyl-5-amino-1,3-benzoxazole.
Substitution: Depending on the electrophile used, various substituted benzoxazole derivatives can be formed.
Scientific Research Applications
2-Methyl-5-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities and other therapeutic applications.
Industry: Utilized in the development of new materials and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or proteins involved in biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzoxazole: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Uniqueness
2-Methyl-5-nitro-1,3-benzoxazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-nitro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZSXRHVXKAGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185862 | |
Record name | 2-Methyl-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32046-51-8 | |
Record name | 2-Methyl-5-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32046-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032046518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitrobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a nitro group affect the fungicidal activity of benzoxazole derivatives?
A1: Research suggests that the presence and position of nitro groups can significantly impact the fungicidal activity of benzoxazole derivatives. While 2-methyl-5-nitrobenzoxazole exhibited notable fungicidal activity against various fungal cultures, the introduction of a second nitro group to form 2-methyl-5,7-dinitrobenzoxazole led to a 1.5-2 fold decrease in fungitoxicity []. This highlights the importance of specific structural features for optimal activity.
Q2: What are the observed effects of 2-methyl-5,7-dinitrobenzoxazole on wheat plant growth and development?
A2: Studies on wheat seeds and plants revealed that 2-methyl-5,7-dinitrobenzoxazole demonstrated significant growth-promoting effects []. Treated plants showed a 42.2% increase in seed production, a 17.15% increase in biometric growth rates, a 30.8% increase in root mass, and a remarkable 74.45% increase in carotene content compared to untreated control plants. These findings suggest that this compound could potentially serve as a plant growth regulator in agricultural applications.
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